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Introduction
4-(5-Iodopyridin-2-yl)morpholine is a heterocyclic compound featuring a pyridine ring

substituted with an iodine atom and a morpholine group. This structure is of significant interest

in medicinal chemistry, where the morpholine moiety is recognized as a "privileged

pharmacophore" due to its favorable physicochemical, metabolic, and biological properties.[1]

The morpholine ring is often incorporated into drug candidates to enhance potency, modulate

pharmacokinetics, and improve drug-like properties.[1][2] The pyridine component, a common

scaffold in bioactive molecules, and the iodine atom, which can act as a heavy atom for X-ray

crystallography or a site for further chemical modification, make this compound a versatile

building block in drug discovery.[3][4]

A thorough understanding of the physicochemical properties of 4-(5-Iodopyridin-2-
yl)morpholine is paramount for its effective application. Properties such as solubility,

lipophilicity (logP), and ionization constant (pKa) are critical determinants of a compound's

behavior in biological systems, influencing its absorption, distribution, metabolism, and

excretion (ADME).[5] This guide provides a detailed examination of these core properties,

outlines authoritative experimental protocols for their determination, and discusses the

implications for research and development.
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Core Physicochemical Data
A summary of the key physicochemical properties for 4-(5-Iodopyridin-2-yl)morpholine is

presented below. These values are essential for predicting the compound's behavior in various

experimental and biological settings.

Property Value Source

Molecular Formula C₉H₁₁IN₂O [6]

Molecular Weight 290.10 g/mol [6]

CAS Number 470463-42-4 [6][7]

Appearance White to Pale Yellow Crystals [8]

XLogP3 (Predicted) 1.6 [9][10]

Topological Polar Surface Area

(TPSA)
25.4 Å² [9]

Hydrogen Bond Donor Count 0 [9]

Hydrogen Bond Acceptor

Count
3 [9]

Rotatable Bond Count 1 [9]

Section 1: Solubility
Expertise & Experience: Aqueous solubility is a critical gatekeeper in drug discovery.[5] A

compound must be in solution to be absorbed and to interact with its biological target. Poor

aqueous solubility can lead to unreliable in vitro assay results, limit oral bioavailability, and

create significant challenges for formulation development.[5][11] For a compound like 4-(5-
Iodopyridin-2-yl)morpholine, which contains both hydrophobic (iodopyridine) and hydrophilic

(morpholine) elements, solubility is not always intuitive and must be determined empirically.

Trustworthiness: Two primary methods are employed for solubility determination: kinetic and

thermodynamic. Kinetic solubility is a high-throughput method used in early discovery to quickly

assess a compound's precipitation tendency when diluted from a DMSO stock into an aqueous
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buffer.[5][11] Thermodynamic solubility, determined by the shake-flask method, represents the

true equilibrium solubility and is the gold standard for later-stage development.[11][12][13]

Experimental Protocol: Thermodynamic Solubility
(Shake-Flask Method)
This protocol is adapted from standard pharmaceutical industry practices and is considered the

most reliable method for determining equilibrium solubility.[12][13][14]

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a

constant temperature until equilibrium is reached. The saturated solution is then filtered, and

the concentration of the dissolved compound is quantified, typically by UV-Vis

spectrophotometry or LC-MS.[11][14]

Step-by-Step Methodology:

Preparation: Add an excess of crystalline 4-(5-Iodopyridin-2-yl)morpholine to a series of

vials containing buffered solutions at physiologically relevant pH values (e.g., pH 5.0, pH

7.4).

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-

controlled environment (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is

reached.[13][14]

Phase Separation: After equilibration, separate the undissolved solid from the saturated

solution. This is critically achieved by filtration through a low-binding filter plate (e.g., Millipore

MultiScreen) or by centrifugation.[11][14]

Quantification:

Prepare a standard calibration curve of the compound in the same buffer.

Analyze the clear filtrate by a suitable analytical method (e.g., UV-Vis spectroscopy or

HPLC-UV) to determine the concentration.

The determined concentration is the thermodynamic solubility at that specific pH.
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Causality: Using multiple pH values is essential because the solubility of ionizable compounds,

like this pyridine derivative, is pH-dependent.[5] The 24-48 hour incubation period is necessary

to ensure the dissolution process has reached a true thermodynamic equilibrium, avoiding the

underestimation or overestimation that can occur with shorter, kinetically-driven methods.[14]

Workflow Diagram:
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Caption: Thermodynamic solubility workflow via the shake-flask method.

Section 2: Lipophilicity (Partition Coefficient)
Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a

crucial parameter that influences membrane permeability, plasma protein binding, and

metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient

(logP) between n-octanol and water. For ionizable compounds, the distribution coefficient

(logD) at a specific pH (typically 7.4) is more biologically relevant.

Trustworthiness: The OECD Guideline for the Testing of Chemicals, Test No. 107, describes

the "Shake Flask Method," which is the benchmark for logP determination.[15][16] This method

is suitable for compounds with expected logP values in the range of -2 to 4.[15][17]

Experimental Protocol: LogP/LogD Determination
(Shake Flask Method)
This protocol is based on the OECD 107 guideline.[15][16]

Principle: The compound is dissolved in a two-phase system of n-octanol and water (or pH 7.4

buffer for logD). The system is shaken until equilibrium is reached, after which the two phases

are separated. The concentration of the compound in each phase is measured to calculate the

partition coefficient.

Step-by-Step Methodology:

Pre-saturation: Pre-saturate n-octanol with water (or buffer) and vice-versa by mixing them

overnight and then allowing the phases to separate. This prevents volume changes during

the experiment.

Partitioning:

Add a known amount of 4-(5-Iodopyridin-2-yl)morpholine to a vessel containing

measured volumes of the pre-saturated n-octanol and aqueous buffer (pH 7.4 for logD).

Use different volume ratios in separate runs to ensure the final result is independent of the

starting conditions.[16]
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Equilibration: Agitate the vessel at a constant temperature (20-25°C) until partitioning

equilibrium is achieved.[16]

Phase Separation: Separate the two phases cleanly, typically by centrifugation.[15][16]

Quantification: Determine the concentration of the compound in both the aqueous and n-

octanol phases using a suitable analytical method like HPLC-UV.

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase

to the concentration in the aqueous phase. LogP (or LogD) is the base-10 logarithm of this

value. The final value should be an average of at least three runs with different phase ratios.

[17]

Causality: Using pre-saturated solvents is a critical step to ensure the thermodynamic activity of

each phase remains constant. Centrifugation is the most robust method for phase separation,

minimizing the risk of micro-emulsions that can confound concentration measurements.

Because 4-(5-Iodopyridin-2-yl)morpholine is a basic compound, the measurement must be

performed in a buffered system at least two pH units above its pKa to measure the logP of the

neutral species, or at pH 7.4 to determine the more physiologically relevant logD.[17]
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Caption: Causal chain for pKa determination using ¹H NMR spectroscopy.

Conclusion and Forward Look
The physicochemical properties of 4-(5-Iodopyridin-2-yl)morpholine—solubility, lipophilicity,

and ionization—form the fundamental basis for its application in drug discovery and

development. The experimental protocols detailed in this guide provide a robust framework for

obtaining reliable, high-quality data essential for making informed decisions. As a versatile
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scaffold, this compound holds potential for the development of novel therapeutics, and a

precise characterization of its properties is the first and most critical step in unlocking that

potential. [1][2]Future work should focus on relating these fundamental properties to in vitro

ADME data and in vivo pharmacokinetic profiles to build comprehensive structure-activity and

structure-property relationships.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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